4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H32N4O3S2 and its molecular weight is 500.68. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research involving thiadiazole and benzamide derivatives, closely related to the specified compound, has demonstrated significant anticancer activity. Novel Schiff bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated against a panel of human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7). These compounds exhibited promising anticancer activities, with GI50 values comparable to the standard drug Adriamycin. Molecular docking studies suggested a probable mechanism of action, while ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).
Inhibition of Carbonic Anhydrases
A study on aromatic sulfonamide inhibitors, including structures similar to the compound of interest, reported the preparation and assay of inhibitors against carbonic anhydrase isoforms hCA I, II, IV, and XII. These compounds showed nanomolar half maximal inhibitory concentrations, displaying different activities for the isoenzymes with the lowest affinity against isoenzyme hCA XII, indicating potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Antimicrobial and Antifungal Activities
The extension of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems has led to the synthesis of compounds with structures akin to the specified chemical. These newly synthesized compounds exhibited sensitivity to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans. One particular compound demonstrated high antimicrobial activity, indicating the potential for further pharmacological studies (Sych et al., 2019).
Carbonic Anhydrase Inhibition for Therapeutic Use
Microwave-assisted synthesis has led to the creation of acridine-acetazolamide conjugates, including a moiety similar to 4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. These conjugates were investigated as inhibitors of carbonic anhydrases hCA I, II, IV, and VII, showing inhibition in the low micromolar and nanomolar range. This suggests their potential as powerful inhibitors for therapeutic applications, especially in conditions where modulation of carbonic anhydrase activity is beneficial (Ulus et al., 2016).
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S2/c1-7-13-29(14-8-2)34(31,32)21-11-9-20(10-12-21)23(30)26-25-28-27-24(33-25)22-18(5)16(3)15-17(4)19(22)6/h9-12,15H,7-8,13-14H2,1-6H3,(H,26,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTZDXKRJPEDSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.